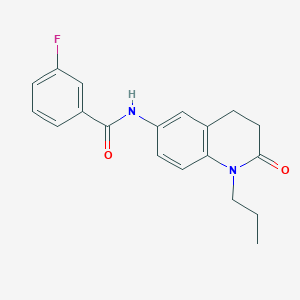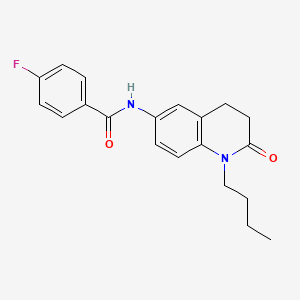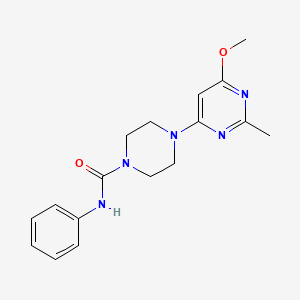
(3E)-3-(phenylmethylidene)pyrrolidin-2-one
Übersicht
Beschreibung
(3E)-3-(Phenylmethylidene)pyrrolidin-2-one, otherwise known as PMP, is an organic compound with a wide range of applications in the fields of medicine, biochemistry, and materials science. PMP has been used for decades as a versatile building block for a variety of chemical syntheses and has been studied extensively for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
PMP has been used extensively in scientific research for a variety of applications. It has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, pesticides, and other compounds of interest. PMP has also been used in the synthesis of polymers and other materials, as well as in the synthesis of fluorescent dyes and other compounds. Additionally, PMP has been used as a model compound for studying the effects of various environmental factors on the stability of organic compounds.
Wirkmechanismus
The mechanism of action of PMP is not well understood, but it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 (CYP) enzymes. These enzymes are involved in the metabolism of drugs and other compounds, and their inhibition can lead to an increase in the bioavailability of certain compounds. Additionally, PMP has been shown to inhibit the activity of certain proteases, which can lead to an increase in the stability of certain proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of PMP are not well understood, but it has been shown to have a variety of effects on the body. In animal studies, PMP has been shown to have anti-inflammatory and anti-allergic effects, as well as to possess anti-cancer activity. Additionally, PMP has been shown to possess antioxidant activity, which may help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The use of PMP in laboratory experiments has several advantages. PMP is a relatively inexpensive compound that is readily available, and it is easy to synthesize and purify. Additionally, it is a relatively stable compound, making it ideal for use in long-term experiments. However, there are some limitations to the use of PMP in laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions, and it is not very soluble in organic solvents, making it difficult to use in organic reactions.
Zukünftige Richtungen
Given the wide range of applications of PMP and its relative stability, there are many potential future directions for research on this compound. One potential direction is to further explore the biochemical and physiological effects of PMP, as well as its potential therapeutic applications. Additionally, further research could be conducted to explore the mechanism of action of PMP and its effects on various enzymes and proteins. Additionally, further research could be conducted to explore the use of PMP in the synthesis of various compounds, as well as its potential use in the synthesis of polymers and other materials. Finally, further research could be conducted to explore the use of PMP in the synthesis of fluorescent dyes and other compounds.
Synthesemethoden
PMP is synthesized by a variety of methods, with the most common being the reaction of pyrrolidin-2-one with phenylmagnesium bromide. This reaction is carried out in an inert atmosphere such as argon or nitrogen, and the product is then purified by recrystallization. Other methods of synthesis include the reaction of pyrrolidin-2-one with various alkyl halides or the reaction of pyrrolidin-2-one with an alkyl Grignard reagent.
Eigenschaften
IUPAC Name |
(3E)-3-benzylidenepyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-11-10(6-7-12-11)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,13)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMARMBRFLQVQJA-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CNC(=O)/C1=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzylidenepyrrolidin-2-one | |
CAS RN |
1859-41-2 | |
| Record name | NSC99076 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99076 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B6496371.png)
![N-cyclohexyl-2-[8-(4-methoxyphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B6496384.png)
![8-(4-ethoxyphenyl)-2-[(2-methylphenyl)methyl]-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B6496390.png)
![2-(2-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B6496396.png)
![N-{2-[6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B6496420.png)
![1-[2-(dimethylamino)ethyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(5-methylfuran-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6496431.png)
![N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}-2,4-difluorobenzamide](/img/structure/B6496437.png)


![1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-[(thiophen-2-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6496451.png)
![2-{2,4-dioxo-3-[(thiophen-2-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B6496455.png)

![5-[(1-methoxypropan-2-yl)amino]-1,3,6-trimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6496466.png)
![ethyl 1-{6-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}piperidine-3-carboxylate](/img/structure/B6496472.png)